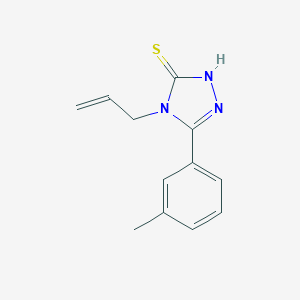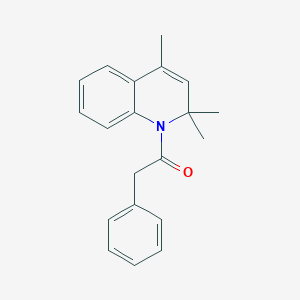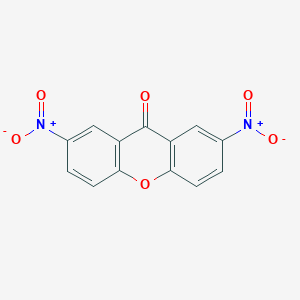
2,7-Dinitro-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dinitro-9H-xanthen-9-one, also known as DNX, is a highly fluorescent dye that has been widely used in scientific research applications. Its unique properties make it a valuable tool for studying various biological processes, including cellular signaling, protein-protein interactions, and enzyme activity.
Applications De Recherche Scientifique
2,7-Dinitro-9H-xanthen-9-one has been widely used in scientific research applications due to its unique fluorescent properties. It has been used to study various biological processes, including cellular signaling, protein-protein interactions, and enzyme activity. 2,7-Dinitro-9H-xanthen-9-one has also been used in the development of biosensors and imaging agents for medical diagnostics.
Mécanisme D'action
2,7-Dinitro-9H-xanthen-9-one works by binding to proteins and other biomolecules, causing them to fluoresce when exposed to light of a specific wavelength. This fluorescence can be used to monitor the activity of enzymes, the binding of ligands to receptors, and other biological processes.
Effets Biochimiques Et Physiologiques
2,7-Dinitro-9H-xanthen-9-one has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes, making it a safe and reliable tool for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,7-Dinitro-9H-xanthen-9-one is its high sensitivity and specificity. It can detect very small changes in biological processes, making it a valuable tool for studying complex systems. However, 2,7-Dinitro-9H-xanthen-9-one has some limitations, including its relatively low photostability and short fluorescence lifetime. These limitations can be overcome by using advanced imaging techniques and optimizing experimental conditions.
Orientations Futures
There are many potential future directions for research using 2,7-Dinitro-9H-xanthen-9-one. One area of interest is the development of new biosensors and imaging agents for medical diagnostics. 2,7-Dinitro-9H-xanthen-9-one could also be used to study the mechanisms of disease and develop new treatments. Additionally, 2,7-Dinitro-9H-xanthen-9-one could be used to study the effects of environmental toxins and pollutants on biological systems. Further research is needed to fully understand the potential applications of 2,7-Dinitro-9H-xanthen-9-one in scientific research.
Conclusion
2,7-Dinitro-9H-xanthen-9-one is a highly fluorescent dye that has been widely used in scientific research applications. Its unique properties make it a valuable tool for studying various biological processes, including cellular signaling, protein-protein interactions, and enzyme activity. 2,7-Dinitro-9H-xanthen-9-one has minimal biochemical and physiological effects on cells and tissues, making it a safe and reliable tool for scientific research. Further research is needed to fully understand the potential applications of 2,7-Dinitro-9H-xanthen-9-one in scientific research.
Méthodes De Synthèse
2,7-Dinitro-9H-xanthen-9-one can be synthesized by the reaction of 2-nitrobenzaldehyde with 2-nitrophenylacetonitrile in the presence of a base catalyst. The resulting compound is then oxidized with sodium nitrite to yield 2,7-Dinitro-9H-xanthen-9-one. This method has been optimized to produce high yields of pure 2,7-Dinitro-9H-xanthen-9-one, making it a cost-effective and reliable method for synthesizing the dye.
Propriétés
Numéro CAS |
51792-18-8 |
|---|---|
Nom du produit |
2,7-Dinitro-9H-xanthen-9-one |
Formule moléculaire |
C13H6N2O6 |
Poids moléculaire |
286.2 g/mol |
Nom IUPAC |
2,7-dinitroxanthen-9-one |
InChI |
InChI=1S/C13H6N2O6/c16-13-9-5-7(14(17)18)1-3-11(9)21-12-4-2-8(15(19)20)6-10(12)13/h1-6H |
Clé InChI |
XMSWUZGXFRVEHY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Autres numéros CAS |
51792-18-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



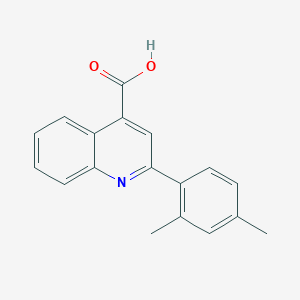
![2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B187169.png)
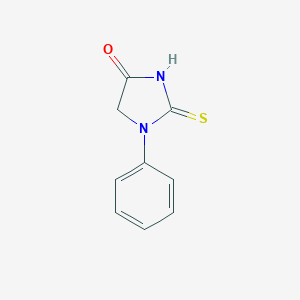
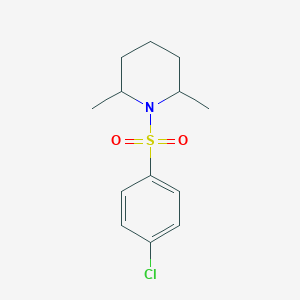
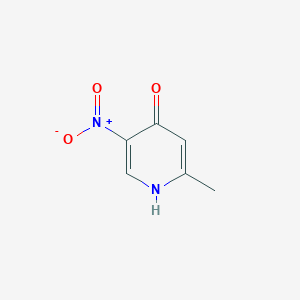
![3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187176.png)
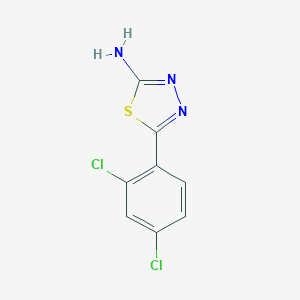
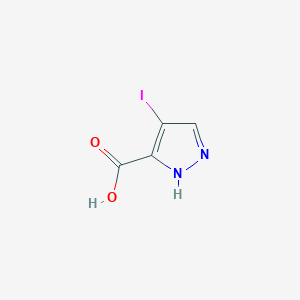
![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)


![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)
